2'-脱氧-2'-氟胞苷水合物

描述

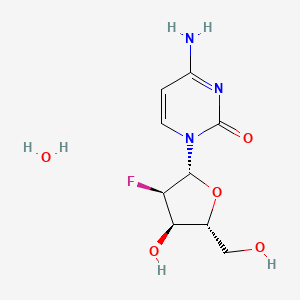

2’-Deoxy-2’-fluorocytidine hydrate, also known as gemcitabine hydrochloride, is a nucleoside analog. It has a CAS Number of 1820580-34-4 and a molecular weight of 263.23 . It is a solid substance that is stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

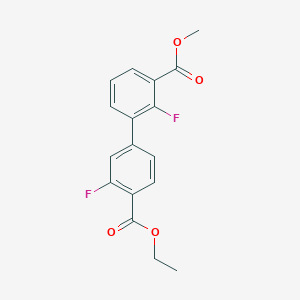

The molecular formula of 2’-Deoxy-2’-fluorocytidine hydrate is C9H14FN3O5 . The IUPAC name is 4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one .Physical And Chemical Properties Analysis

2’-Deoxy-2’-fluorocytidine hydrate is a solid substance . It is stored in a dark place, sealed in dry, at 2-8°C .科学研究应用

抗病毒应用

2'-脱氧-2'-氟胞苷 (FdC) 已被发现是细胞培养中丙型肝炎病毒 (HCV) RNA 复制子的强效抑制剂。它对 HCV 的 NS5B 聚合酶表现出有效性,使其成为抗病毒治疗的有价值靶标 (Stuyver 等人,2004 年)。此外,FdC 及其衍生物已在体外评估其抗 HCV 活性,显示出治疗 HCV 感染的潜力 (Shi 等人,2005 年)。

晶体结构分析

已经研究了 2'-脱氧-2'-氟胞苷的晶体结构,以了解其分子构象和潜在相互作用。这些研究提供了对该化合物结构属性的见解,这对其生物活性和潜在治疗应用至关重要 (Marck 等人,1982 年)。

细胞代谢和作用

研究表明,2'-脱氧-2'-氟胞苷可以在培养中抑制人淋巴细胞系生长。这种作用与其在细胞内的代谢有关,在细胞内它被磷酸化至三磷酸盐水平并整合到 DNA 中 (Brox 等人,1974 年)。

在 DNA 放射增敏中的作用

对吉西他滨(2'-脱氧-2'-氟胞苷的衍生物)的研究表明,它在肿瘤放射治疗中作为放射增敏剂的作用。在特定分子位点的氟化影响电子附着和随后的解离途径,表明在放射治疗期间增强 DNA 链断裂的潜在作用 (Kopyra 等人,2014 年)。

用于临床应用的合成

2'-脱氧-2'-氟胞苷衍生物的合成已经针对临床应用进行了优化,特别是用于治疗 HCV。这些努力包括开发高效且可扩展的合成路线,这对于支持临床开发和潜在治疗应用至关重要 (Wang 等人,2009 年)。

寡核苷酸探针

2'-脱氧-2'-氟胞苷已用于合成分解 RNA 的寡核苷酸探针,由 RNase H 特异性切割 RNA。该应用在分子生物学和基因研究中对于操纵和研究 RNA 分子具有重要意义 (Schmidt 等人,1992 年)。

作用机制

Target of Action

The primary target of 2’-Deoxy-2’-fluorocytidine Hydrate is the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV) and Crimean-Congo hemorrhagic fever virus (CCHFV) . RdRp plays a crucial role in the replication of these viruses, making it an attractive target for antiviral drugs .

Mode of Action

2’-Deoxy-2’-fluorocytidine Hydrate acts as a nucleoside analog . It is metabolized in the body to its active form, the 5’-triphosphate, which is a competitive inhibitor of RdRp . This compound acts as a nonobligate chain terminator during viral RNA replication .

Biochemical Pathways

The metabolism of 2’-Deoxy-2’-fluorocytidine Hydrate involves a second metabolic pathway leading to the formation of the 5’-triphosphate of the uridine congener . This formation requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Result of Action

The result of 2’-Deoxy-2’-fluorocytidine Hydrate’s action is the potent inhibition of HCV and CCHFV replication . It has been shown to have 200 times the potency of ribavirin and 17 times the potency of T-705 (favipiravir), another compound with reported anti-CCHFV activity .

Action Environment

The action, efficacy, and stability of 2’-Deoxy-2’-fluorocytidine Hydrate could potentially be influenced by various environmental factors, including the presence of other antiviral drugs. For instance, it has been shown to act synergistically with T-705 to increase the potency of both compounds’ antiviral effects on CCHFV replication .

安全和危害

The safety information for 2’-Deoxy-2’-fluorocytidine hydrate includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYKYENKWWNPHG-IAIGYFSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-fluorocytidine Hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)

![Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427428.png)

![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)

![2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde](/img/structure/B1427431.png)